4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(4-methoxyphenyl)piperidine-1-carboxamide

Description

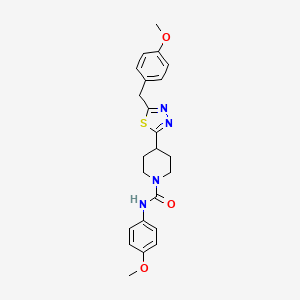

This compound features a piperidine-1-carboxamide scaffold linked to a 4-methoxyphenyl group and a 1,3,4-thiadiazole ring substituted with a 4-methoxybenzyl moiety. The dual methoxy groups suggest enhanced electron-donating effects, which may influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S/c1-29-19-7-3-16(4-8-19)15-21-25-26-22(31-21)17-11-13-27(14-12-17)23(28)24-18-5-9-20(30-2)10-6-18/h3-10,17H,11-15H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRDNKNNHCNMHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(4-methoxyphenyl)piperidine-1-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of its biological activity based on current research findings, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C20H21N3O2S

- Molecular Weight : 367.47 g/mol

This compound features a piperidine ring linked to a thiadiazole moiety, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives, including the compound . For instance:

- Cytotoxicity Studies : The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). It exhibited significant cytotoxicity with IC50 values indicating potent activity (e.g., IC50 = 2.32 µg/mL for MCF-7 cells) .

- Mechanism of Action : The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of the Bax/Bcl-2 ratio. This suggests that the compound promotes programmed cell death in cancer cells while sparing normal cells .

Other Biological Activities

Beyond anticancer effects, compounds containing the thiadiazole ring have been reported to exhibit a range of biological activities:

- Antimicrobial Properties : Thiadiazole derivatives have shown effectiveness against various bacterial and fungal strains, indicating their potential as antimicrobial agents .

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Research Findings

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 2.32 µg/mL | Induces apoptosis via caspase activation |

| Study B | HepG2 | 0.28 µg/mL | Cell cycle arrest at G2/M phase |

| Study C | Vero Cells (Normal) | >10 µg/mL | Selectivity towards cancer cells |

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

- In Vivo Studies : A notable study demonstrated that the compound effectively targeted sarcoma cells in a tumor-bearing mouse model, showcasing its potential for selective targeting in cancer therapy .

- Pharmacokinetic Analysis : The pharmacokinetic profile indicates favorable absorption and distribution characteristics, suggesting that it could be developed as an orally active therapeutic agent .

Comparison with Similar Compounds

Thiadiazole Derivatives: Role of the 4-Methoxyphenyl Group

N-(5-(4-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl)Benzamide Derivatives ():

- Structure: Benzamide derivatives with a 4-methoxyphenyl-thiadiazole core.

- Key Findings: Demonstrated antifungal activity at 100 μg/mL, highlighting the importance of the 4-methoxyphenyl-thiadiazole moiety in bioactivity.

- Comparison: The target compound’s piperidine carboxamide may improve pharmacokinetics (e.g., membrane permeability) compared to simpler benzamide derivatives .

Piperidine Carboxamides: Substituent Effects

4-(Substituted-Benzodiazol-1-yl)-N-Arylpiperidine-1-Carboxamides ():

- Examples:

- Compound 14: Chloro-substituted benzodiazol-1-yl with 4-methylphenyl (85% yield).

- Compound 21: Methyl-substituted benzodiazol-1-yl with 4-iodophenyl.

- Key Findings: Substitutions on the benzodiazol-1-yl (e.g., chloro, methyl) and aryl groups (e.g., methyl, iodo) modulate activity. Electron-withdrawing groups (e.g., Cl) may enhance target binding, while bulky groups (e.g., I) could hinder it.

Thiazole vs. Thiadiazole Carboxamides ()

- Structure: Thiazole carboxamides (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides) synthesized via coupling reactions.

- Key Findings: Thiazole cores are associated with moderate bioactivity but may lack the metabolic stability of thiadiazoles.

Methoxy Substituents in Tetrazole Derivatives ()

- Examples:

- Key Findings: Para-methoxy groups on aryl moieties enhance bioactivity, possibly due to improved electron donation or steric compatibility.

- Comparison: The dual methoxy groups in the target compound may synergize to amplify these effects, though excessive hydrophobicity could reduce aqueous solubility .

Q & A

Q. What are the key steps and optimization strategies for synthesizing this compound?

The synthesis typically involves cyclization of thiadiazole precursors, coupling with substituted piperidine derivatives, and carboxamide formation. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .

- Catalysts : Phosphorus oxychloride facilitates cyclization of thiadiazole intermediates .

- Temperature control : Reflux conditions (e.g., 80–110°C) are often required for intermediate formation .

- Purification : Column chromatography with silica gel or reverse-phase HPLC ensures >95% purity .

Q. Which analytical methods are critical for confirming the compound’s structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR verify aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and piperidine carbons (δ 40–60 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 483.18) .

- HPLC : Retention time and peak symmetry assess purity (>98% required for biological assays) .

Q. How is preliminary biological activity evaluated?

- Cytotoxicity assays : Use MTT or SRB protocols against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated .

- Dose-response curves : Serial dilutions (0.1–100 µM) identify potency thresholds .

- Control compounds : Compare with cisplatin or doxorubicin to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve potency?

- Substituent variation : Replace methoxy groups with halogens (e.g., fluorine) to enhance bioavailability .

- Piperidine modifications : Introduce methyl or ethyl groups to the piperidine ring to optimize binding to target proteins .

- Thiadiazole core : Test analogs with triazole or oxadiazole rings to assess scaffold flexibility .

- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What crystallographic techniques resolve structural ambiguities?

- Single-crystal X-ray diffraction : SHELX software refines bond lengths and angles, confirming thiadiazole-piperidine dihedral angles (~15°) .

- Twinned data refinement : SHELXL handles pseudo-merohedral twinning in low-symmetry space groups .

- Validation tools : CCDC Mercury cross-checks hydrogen bonding and π-π stacking interactions .

Q. How should contradictory biological data be addressed?

- Reproducibility checks : Repeat assays under standardized conditions (e.g., CO₂ levels, serum concentration) .

- Metabolic stability tests : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

- Off-target profiling : Screen against kinase panels or GPCRs to identify unintended interactions .

- Statistical analysis : Apply ANOVA or Student’s t-test to distinguish significant activity differences (p < 0.05) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.